trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate
Brand Name: Vulcanchem
CAS No.: 136248-03-8
VCID: VC0144683
InChI: InChI=1S/C30H22Cl3N9O11S3.3Na/c31-18-21-25(19(32)20-24(18)52-22-14(37-20)7-6-12(34)26(22)55(46,47)48)53-23-15(38-21)8-9-16(27(23)56(49,50)51)35-10-3-11-36-29-40-28(33)41-30(42-29)39-13-4-1-2-5-17(13)54(43,44)45;;;/h1-2,4-9,35H,3,10-11,34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,36,39,40,41,42);;;/q;3*+1/p-3
SMILES: C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)NCCCNC3=C(C4=C(C=C3)N=C5C(=C(C6=NC7=C(C(=C(C=C7)N)S(=O)(=O)[O-])OC6=C5Cl)Cl)O4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Molecular Formula: C30H19Cl3N9Na3O11S3
Molecular Weight: 953.033

trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate

CAS No.: 136248-03-8

Cat. No.: VC0144683

Molecular Formula: C30H19Cl3N9Na3O11S3

Molecular Weight: 953.033

* For research use only. Not for human or veterinary use.

trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate - 136248-03-8

Specification

CAS No. 136248-03-8
Molecular Formula C30H19Cl3N9Na3O11S3
Molecular Weight 953.033
IUPAC Name trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylamino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate
Standard InChI InChI=1S/C30H22Cl3N9O11S3.3Na/c31-18-21-25(19(32)20-24(18)52-22-14(37-20)7-6-12(34)26(22)55(46,47)48)53-23-15(38-21)8-9-16(27(23)56(49,50)51)35-10-3-11-36-29-40-28(33)41-30(42-29)39-13-4-1-2-5-17(13)54(43,44)45;;;/h1-2,4-9,35H,3,10-11,34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,36,39,40,41,42);;;/q;3*+1/p-3
Standard InChI Key DLBYZCBUTIXXEG-UHFFFAOYSA-K
SMILES C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)NCCCNC3=C(C4=C(C=C3)N=C5C(=C(C6=NC7=C(C(=C(C=C7)N)S(=O)(=O)[O-])OC6=C5Cl)Cl)O4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator